(5-Cyclopropoxy-2-iodophenyl)(methyl)sulfane
Description
(5-Cyclopropoxy-2-iodophenyl)(methyl)sulfane (CAS: 1243400-57-8) is an organosulfur compound with the molecular formula C₁₀H₁₁IOS. Structurally, it consists of a phenyl ring substituted with a cyclopropoxy group at position 5, an iodine atom at position 2, and a methylsulfane (-S-CH₃) group.
Properties
Molecular Formula |
C10H11IOS |
|---|---|
Molecular Weight |
306.17 g/mol |
IUPAC Name |
4-cyclopropyloxy-1-iodo-2-methylsulfanylbenzene |
InChI |
InChI=1S/C10H11IOS/c1-13-10-6-8(4-5-9(10)11)12-7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
RSAJFQXFJIRRHG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)OC2CC2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropoxy-2-iodophenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-cyclopropoxy-2-iodophenol and methylsulfanyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the methylsulfanyl group replaces the hydroxyl group on the phenyl ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropoxy-2-iodophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the iodine atom to a less reactive form, such as hydrogenation using palladium on carbon.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Deiodinated compounds.
Substitution: Compounds with different functional groups replacing the iodine atom.
Scientific Research Applications
(5-Cyclopropoxy-2-iodophenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Cyclopropoxy-2-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(5-Ethyl-2-isopropoxy-4-methoxyphenyl)(methyl)sulfane
Molecular Formula : C₁₃H₂₀O₂S
CAS : 2921908-49-6
This compound shares a phenyl core with a methylsulfane group but differs in substituents:
- Ethyl at position 5 (vs. cyclopropoxy in the target compound).
- Isopropoxy at position 2 (vs. iodine).
- Methoxy at position 4 (additional substituent).
Key Differences :
- The iodine atom (electron-withdrawing) may reduce electron density on the aromatic ring, affecting electrophilic substitution reactions, whereas the isopropoxy group (electron-donating) in the analog could increase reactivity at specific positions .
- Lipophilicity : The iodine atom (higher molecular weight, halogenated) likely increases lipophilicity compared to the isopropoxy-methoxy analog, influencing bioavailability and membrane permeability .
Methyl Propyl Sulfide
Molecular Formula : C₄H₁₀S
CAS : 3877-15-4
Key Differences :
- Sulfur Reactivity : The aromatic sulfane in the target compound may participate in unique redox reactions (e.g., persulfidation) due to conjugation with the phenyl ring, whereas aliphatic sulfides like methyl propyl sulfide are less likely to stabilize reactive sulfur species (RSS) .
- Biological Relevance: Methyl propyl sulfide lacks the structural complexity to mimic sulfane sulfur donors (e.g., polysulfides) implicated in antioxidant or anticancer pathways, unlike the target compound, which may release sulfane sulfur under physiological conditions .
Comparison with Other Sulfane Sulfur-Containing Compounds
Key Differences :
- Sulfur Content: Polysulfides contain multiple sulfur atoms (n ≥ 3), enabling prolonged sulfur transfer and H₂S release, whereas the target compound’s single sulfane sulfur may act as a transient donor .
- Biological Activity : Garlic-derived trisulfanes exhibit documented anticancer effects via sulfane sulfur-mediated thiol modification. The target compound’s iodine and cyclopropoxy groups may confer distinct pharmacological profiles, such as enhanced stability or targeted delivery .
Persulfides (RSS⁻) and Thiosulfates (S₂O₃²⁻)
Key Differences :
- Reactivity : Persulfides and thiosulfates readily transfer sulfane sulfur to thiols, a trait critical in enzymatic processes. The target compound’s sulfane sulfur, while labile, may require specific conditions (e.g., nucleophilic environments) for transfer, as seen in reactions with phosphine trapping reagents (e.g., P2) .
- Physiological Role : Thiosulfates participate in mitochondrial redox regulation, whereas the target compound’s lipophilic aromatic structure could localize its activity to membrane-bound targets .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Sulfur Type | Key Substituents | Lipophilicity (LogP)* |
|---|---|---|---|---|
| (5-Cyclopropoxy-2-iodophenyl)(methyl)sulfane | C₁₀H₁₁IOS | Sulfane (-S-CH₃) | Cyclopropoxy, Iodo | High (estimated) |
| (5-Ethyl-2-isopropoxy-4-methoxyphenyl)(methyl)sulfane | C₁₃H₂₀O₂S | Sulfane (-S-CH₃) | Ethyl, Isopropoxy, Methoxy | Moderate |
| Methyl Propyl Sulfide | C₄H₁₀S | Aliphatic sulfide | None | Low |
| Foliogarlic Trisulfane (e.g., 4) | C₁₄H₂₀O₄S₃ | Trisulfane (-S₃-) | Furan, Propenyl | Moderate |
*LogP values estimated based on substituent contributions.
Biological Activity
(5-Cyclopropoxy-2-iodophenyl)(methyl)sulfane is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃IOS, with a molecular weight of approximately 290.15 g/mol. The compound is characterized by the presence of a cyclopropoxy group and an iodine atom attached to a phenyl ring, with a methyl sulfane functional group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the iodine atom and the sulfur moiety may enhance its reactivity and binding affinity to specific molecular targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Anti-inflammatory Properties
Compounds containing sulfane groups have been investigated for their anti-inflammatory effects. Research indicates that such compounds can inhibit key inflammatory mediators, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Anticancer Potential
There is emerging evidence that this compound may possess anticancer properties. Studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Study 1: Antimicrobial Efficacy
A study conducted by Subha Reddy et al. explored the antimicrobial activity of various sulfane derivatives. The results indicated that compounds with structural similarities to this compound exhibited notable antibacterial effects against E. coli and Staphylococcus aureus .
| Compound | Activity | Target Organism |
|---|---|---|
| Compound A | Moderate | E. coli |
| Compound B | High | Staphylococcus aureus |
| This compound | Potential | TBD |
Study 2: Anti-inflammatory Effects
Research on related sulfide compounds showed significant inhibition of COX enzymes, which are crucial in the inflammatory response. This suggests that this compound could similarly modulate inflammatory pathways .
| Inhibitory Activity | COX-1 Inhibition | COX-2 Inhibition |
|---|---|---|
| Compound X | 50% | 70% |
| This compound | TBD | TBD |
Study 3: Anticancer Activity
A study highlighted the potential anticancer effects of sulfide derivatives in inducing apoptosis in cancer cell lines. The mechanism involved mitochondrial pathway activation, leading to increased caspase activity .
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